molecular formula C20H21N2O3P B5055640 4-(4-Diphenylphosphoryl-2-methyl-1,3-oxazol-5-yl)morpholine

4-(4-Diphenylphosphoryl-2-methyl-1,3-oxazol-5-yl)morpholine

Cat. No.: B5055640
M. Wt: 368.4 g/mol
InChI Key: KWZMLUULPPCROQ-UHFFFAOYSA-N
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Description

4-(4-Diphenylphosphoryl-2-methyl-1,3-oxazol-5-yl)morpholine is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a morpholine ring attached to an oxazole ring, which is further substituted with a diphenylphosphoryl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Diphenylphosphoryl-2-methyl-1,3-oxazol-5-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the oxazole ring through a cyclodehydration reaction, followed by the introduction of the diphenylphosphoryl group via a phosphorylation reaction. The final step involves the attachment of the morpholine ring through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Diphenylphosphoryl-2-methyl-1,3-oxazol-5-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.

Scientific Research Applications

4-(4-Diphenylphosphoryl-2-methyl-1,3-oxazol-5-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Diphenylphosphoryl-2-methyl-1,3-oxazol-5-yl)morpholine involves its interaction with specific molecular targets and pathways. The diphenylphosphoryl group is known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The oxazole ring may also play a role in binding to biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Known for its antimicrobial and antiglaucomatous properties.

    2-(2-Chlorophenyl)-4-(diphenylphosphoryl)-N-methyl-1,3-oxazol-5-amine: Studied for its potential as a therapeutic agent.

    4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Used in the treatment of glaucoma and other medical conditions.

Uniqueness

4-(4-Diphenylphosphoryl-2-methyl-1,3-oxazol-5-yl)morpholine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-diphenylphosphoryl-2-methyl-1,3-oxazol-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N2O3P/c1-16-21-19(20(25-16)22-12-14-24-15-13-22)26(23,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZMLUULPPCROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)N2CCOCC2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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